![molecular formula C11H22O3 B12541579 Octanoic acid, 8-hydroxy-2-propyl-, (2R)- CAS No. 824961-10-6](/img/structure/B12541579.png)
Octanoic acid, 8-hydroxy-2-propyl-, (2R)-
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Overview
Description
Octanoic acid, 8-hydroxy-2-propyl-, (2R)- is a specialized organic compound with the molecular formula C11H22O3. This compound is characterized by the presence of an octanoic acid backbone with a hydroxyl group and a propyl group attached to it. The (2R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic acid, 8-hydroxy-2-propyl-, (2R)- typically involves the hydroxylation of octanoic acid derivatives. One common method includes the use of selective oxidizing agents to introduce the hydroxyl group at the desired position. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the (2R) isomer .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes where enzymes are used to achieve the desired stereochemistry. These methods are advantageous due to their high selectivity and environmentally friendly nature. Additionally, chemical synthesis routes involving chiral catalysts can be employed to produce the (2R) isomer on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 8-hydroxy-2-propyl-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Treatment of Involuntary Tremors
Research has indicated that octanoic acid can be formulated into pharmaceutical compositions aimed at treating involuntary tremors. A patent describes methods involving the administration of octanoic acid or its salts to reduce the frequency and severity of tremors associated with conditions like Parkinson's disease and multiple sclerosis. The formulations can be delivered in various forms, including tablets and syrups, and may include additional agents such as beta blockers or anticonvulsants .
1.2 Antimicrobial Properties
Octanoic acid exhibits significant antimicrobial activity. Studies have shown that it can be effective against a range of microbial strains. For instance, compounds derived from octanoic acid have demonstrated moderate to excellent antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The effectiveness is often measured using the zone of inhibition (ZOI) and minimum inhibitory concentration (MIC) methods .
Food Science Applications
2.1 Flavoring Agent
Octanoic acid is recognized for its flavoring properties in food products. It is used as a flavoring agent due to its pleasant odor and taste profile, contributing to the sensory attributes of various foods . Regulatory frameworks in the European Union outline specific guidelines for the use of flavorings, including octanoic acid, ensuring safety and quality standards are maintained .
Chemical Synthesis Applications
3.1 Synthesis of Derivatives
The compound serves as a crucial intermediate in the synthesis of other chemical entities. For example, it has been utilized in the preparation of Eliglustat, a drug used for treating Gaucher disease. The synthesis involves reactions where octanoic acid acts as a coupling agent under specific amide-forming conditions, showcasing its role in pharmaceutical chemistry .
Case Studies
Mechanism of Action
The mechanism of action of Octanoic acid, 8-hydroxy-2-propyl-, (2R)- involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical pathways. The (2R) configuration plays a crucial role in determining the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: Lacks the hydroxyl and propyl groups, making it less reactive in certain chemical reactions.
8-Hydroxy-octanoic acid: Similar structure but without the propyl group, affecting its physical and chemical properties.
2-Propyl-octanoic acid:
Uniqueness
Octanoic acid, 8-hydroxy-2-propyl-, (2R)- is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity.
Biological Activity
Octanoic acid, 8-hydroxy-2-propyl-, (2R)-, is a compound with notable biological activities that have garnered interest in various fields of research, including pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Octanoic acid, 8-hydroxy-2-propyl-, (2R)- is characterized by the following chemical formula:
- Molecular Formula : C11H22O3
- CAS Number : 11195032
This compound is a derivative of octanoic acid, which is known for its fatty acid properties and potential health benefits.
1. Antimicrobial Properties
Research indicates that octanoic acid derivatives possess significant antimicrobial activity. Studies have shown that octanoic acid can inhibit the growth of various bacteria and fungi. This property is particularly useful in food preservation and as a potential therapeutic agent against infections caused by resistant strains of bacteria.
2. Anti-inflammatory Effects
Octanoic acid has demonstrated anti-inflammatory effects in several studies. It has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. For instance, in vitro assays have indicated that octanoic acid can inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .
3. Antioxidant Activity
The antioxidant properties of octanoic acid, 8-hydroxy-2-propyl-, (2R)- have been explored in various contexts. It has been found to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor .
The biological activities of octanoic acid are attributed to several mechanisms:
- Membrane Disruption : Octanoic acid's hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis.
- Cytokine Modulation : By inhibiting key signaling pathways like NF-kB, octanoic acid can modulate cytokine production and reduce inflammation.
- Free Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of octanoic acid against Staphylococcus aureus revealed that it significantly inhibited bacterial growth at concentrations as low as 0.5% . The study emphasized its potential application in clinical settings for treating infections.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment examining the anti-inflammatory effects of octanoic acid on human macrophages, researchers found that treatment with octanoic acid resulted in a marked decrease in interleukin-6 (IL-6) levels, suggesting its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
Properties
CAS No. |
824961-10-6 |
---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(2R)-8-hydroxy-2-propyloctanoic acid |
InChI |
InChI=1S/C11H22O3/c1-2-7-10(11(13)14)8-5-3-4-6-9-12/h10,12H,2-9H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
HKUMXVZOWDJVID-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](CCCCCCO)C(=O)O |
Canonical SMILES |
CCCC(CCCCCCO)C(=O)O |
Origin of Product |
United States |
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